molecular formula C9H12N4OS B14897115 N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-carboxamide

N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14897115
M. Wt: 224.29 g/mol
InChI Key: ASYYDIVVNAZOJD-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Compounds based on the 1,2,3-thiadiazole scaffold are of significant interest in agricultural chemistry, with research indicating their potential as agents with herbicidal, growth regulatory, and fungicidal effects . The structural motif is also explored in medicinal chemistry; novel 1,3,4-thiadiazole derivatives have demonstrated promising antiproliferative activity as potential anticancer agents , with mechanisms that may include cell cycle arrest and the induction of apoptosis . The core 1,2,3-thiadiazole structure is known for its metabolic stability and is a key feature in various bioactive molecules . Researchers can utilize this carboxamide derivative as a key intermediate for the synthesis of more complex molecules or to investigate new biological activities in agrochemical and pharmaceutical discovery pipelines.

Properties

Molecular Formula

C9H12N4OS

Molecular Weight

224.29 g/mol

IUPAC Name

N-(2-cyanoethyl)-4-ethyl-N-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C9H12N4OS/c1-3-7-8(15-12-11-7)9(14)13(2)6-4-5-10/h3-4,6H2,1-2H3

InChI Key

ASYYDIVVNAZOJD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SN=N1)C(=O)N(C)CCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid with N-methyl-2-cyanoethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the cyanoethyl or ethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, potentially acting as an enzyme inhibitor or modulator.

    Medicine: Preliminary studies suggest that it may possess pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: It can be used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyanoethyl group may play a role in binding to active sites, while the thiadiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Thiadiazole carboxamides exhibit diverse bioactivities and physicochemical properties depending on substituent groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Thiadiazole Carboxamides
Compound Name Molecular Formula Key Substituents Bioactivity/Application Key Reference
N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-carboxamide C₁₁H₁₅N₅OS 4-ethyl, N-(2-cyanoethyl)-N-methyl Chemical building block
BTP2 (YM-58483) C₁₅H₁₀F₆N₄OS 4-methyl, pyrazole-trifluoromethyl groups Orai1 inhibitor (SOCE modulation)
N-(2-chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide C₁₁H₁₀ClN₃OS 4-methyl, N-(2-chlorobenzyl) Not specified (structural analogue)
N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide C₁₂H₁₃N₃O₃S 4-methyl, N-(2,5-dimethoxyphenyl) Potential electron-donating stability
EBF Analogue 8l (from ) C₂₃H₂₇N₅O₂S 4-methyl, N-(4-methyl-pyridin-2-yl) Aphid repellent (63.1% efficacy)

Research Findings and Data Tables

Table 2: Bioactivity Data for Selected Analogues

Compound Bioassay Model Activity (LC₅₀ or Efficacy) Reference
EBF Analogue 8l Myzus persicae (aphid) 63.1% repellent activity
BTP2 Orai1 inhibition IC₅₀ = ~1 µM
Pymetrozine (control) Myzus persicae LC₅₀ = 7.1 µg/mL

Table 3: Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Water Solubility
Target Compound 279.31 2.1 Low
BTP2 430.32 4.5 Very low
N-(2-chlorobenzyl) 267.73 2.8 Moderate

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